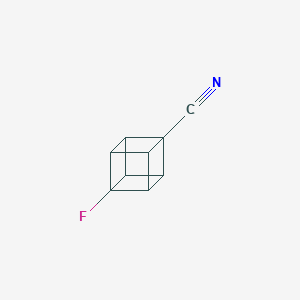
4-Fluorocubane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorocubane-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It belongs to the class of cubane compounds, which are known for their high stability and rigidity.
Applications De Recherche Scientifique
4-Fluorocubane-1-carbonitrile has been used in various scientific research applications, including drug discovery, materials science, and organic synthesis. In drug discovery, it has been shown to have potential as a scaffold for the development of new drugs. Its unique structure and high stability make it an attractive target for drug design. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the preparation of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Fluorocubane-1-carbonitrile is not well understood. However, it is believed to interact with biological targets through non-covalent interactions, such as hydrogen bonding and van der Waals interactions. Its high stability and rigidity make it an attractive target for drug design, as it can potentially interact with biological targets in a highly specific manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity and high stability, which make it an attractive compound for use in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Fluorocubane-1-carbonitrile is its high stability and rigidity, which make it an attractive target for drug design and materials science. It also has low toxicity, which makes it a safe compound to work with in the laboratory. However, its high stability and rigidity also make it difficult to modify, which can limit its applications in certain areas of research.
Orientations Futures
There are several future directions for research on 4-Fluorocubane-1-carbonitrile. One area of research is the development of new drugs based on its unique structure. Another area of research is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to understand its mechanism of action and potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 4-Fluorocubane-1-carbonitrile involves a multi-step process that starts with the preparation of 1,4-dibromobutane. This compound is then subjected to a series of reactions, including lithiation, halogen-metal exchange, and nucleophilic substitution, to form the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
Numéro CAS |
167496-76-6 |
|---|---|
Formule moléculaire |
C9H6FN |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
4-fluorocubane-1-carbonitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7H |
Clé InChI |
WZXUREDBHUZEQF-UHFFFAOYSA-N |
SMILES |
C(#N)C12C3C4C1C5C2C3C45F |
SMILES canonique |
C(#N)C12C3C4C1C5C2C3C45F |
Synonymes |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonitrile, 4-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



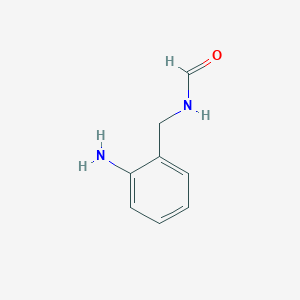
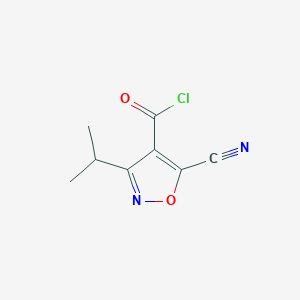
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
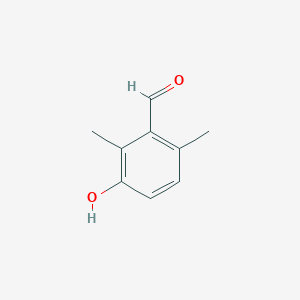

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)

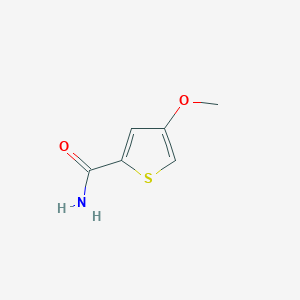
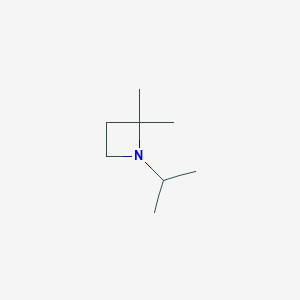
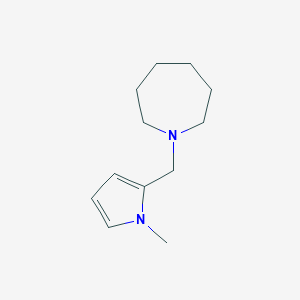
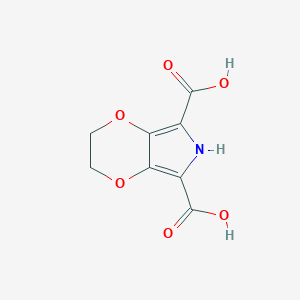
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)